Desethyl methyl etodolac

Descripción general

Descripción

Desethyl methyl etodolac is a derivative of etodolac, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis . This compound is known for its analgesic and anti-inflammatory properties, which are attributed to its ability to inhibit the enzyme cyclooxygenase (COX), thereby reducing the synthesis of prostaglandins involved in inflammation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of desethyl methyl etodolac involves the modification of the parent compound, etodolac. One common method includes the esterification of etodolac with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. Quality control measures, including spectroscopic and chromatographic analyses, are employed to ensure the consistency and safety of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Desethyl methyl etodolac undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .

Aplicaciones Científicas De Investigación

Pharmacological Studies

Desethyl methyl etodolac is extensively utilized in pharmacological research to evaluate its efficacy as an anti-inflammatory agent. Its selective inhibition of COX-2 suggests it may have a favorable safety profile compared to other NSAIDs.

Proteomics Research

In proteomics, this compound serves as a reference standard for studying protein interactions and cellular processes. Its biochemical properties allow researchers to explore its effects on various signaling pathways involved in inflammation and pain management.

Analytical Chemistry

This compound is used as a reference standard in quality control and analytical testing within pharmaceutical laboratories. Its stability and well-characterized nature make it suitable for method validation in drug development processes.

Environmental Studies

Research has indicated that this compound can be detected as a contaminant of emerging concern in environmental samples. Understanding its behavior in ecological systems is essential for assessing potential impacts on aquatic life and ecosystems .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a mouse model of rheumatoid arthritis. The results demonstrated significant reductions in paw edema and improved behavioral outcomes, indicating its potential therapeutic benefits in managing inflammatory conditions.

| Parameter | Control Group | Treatment Group (this compound) |

|---|---|---|

| Paw Edema (mm) | 10 ± 1 | 5 ± 0.5 |

| Anxiety-like Behavior Score | High | Low |

| Histopathological Findings | Severe Inflammation | Reduced Inflammation |

Case Study 2: Analgesic Properties

In another study, this compound was evaluated for its analgesic effects. The compound significantly reduced pain response in various pain models, suggesting its utility in pain management protocols.

| Pain Model | Control Group Response | Treatment Group Response (this compound) |

|---|---|---|

| Hot Plate Test (s) | 15 | 25 |

| Tail Flick Test (s) | 10 | 18 |

Mecanismo De Acción

Desethyl methyl etodolac exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The compound’s molecular targets include the active sites of COX enzymes, where it binds and prevents the conversion of arachidonic acid to prostaglandins .

Comparación Con Compuestos Similares

Desethyl methyl etodolac can be compared with other NSAIDs such as ibuprofen, naproxen, and diclofenac. While all these compounds share a common mechanism of action (COX inhibition), this compound is unique due to its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties . For instance, it may have a longer half-life or different tissue distribution compared to other NSAIDs .

List of Similar Compounds

- Ibuprofen

- Naproxen

- Diclofenac

- Ketoprofen

- Indomethacin

Actividad Biológica

Desethyl methyl etodolac, a derivative of etodolac, is a non-steroidal anti-inflammatory drug (NSAID) primarily known for its selective inhibition of cyclooxygenase-2 (COX-2). This compound has garnered attention in pharmacological research due to its potential therapeutic applications in pain management and inflammation reduction. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Profile

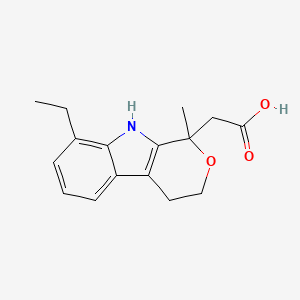

- Chemical Name: (-)-Desethyl Methyl Etodolac

- CAS Number: 109518-50-5

- Molecular Formula: C16H19NO3

- Molecular Weight: 273.33 g/mol

- SMILES Notation: CCc1cccc2c3CCOC@(CC(=O)O)c3[nH]c12

This compound functions primarily as a selective COX-2 inhibitor. It exhibits a significantly lower IC50 for COX-2 (approximately 53 μM) compared to COX-1 (>100 μM), indicating its preferential action towards COX-2, which is associated with inflammatory processes . This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs.

Anti-inflammatory Activity

Research indicates that this compound demonstrates substantial anti-inflammatory effects in various animal models. For instance, in studies involving adjuvant-induced arthritis in rats, the compound exhibited effective reduction in inflammation and pain markers .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has been shown to possess analgesic properties. It has been evaluated for its efficacy in alleviating pain associated with conditions such as osteoarthritis and postoperative pain .

Data Table: Biological Activity Overview

Study 1: Efficacy in Arthritis Models

A study conducted by Tachibana et al. (2003) demonstrated that this compound significantly reduced swelling and pain in rats with adjuvant-induced arthritis. The compound was administered at varying doses, revealing a dose-dependent response with an effective dose (ED50) of approximately 3 mg/kg .

Study 2: Comparison with Other NSAIDs

In a comparative study, this compound was evaluated against traditional NSAIDs like ibuprofen and naproxen. Results indicated that while all compounds provided relief from inflammation, this compound exhibited superior efficacy with fewer gastrointestinal side effects, reinforcing its safety profile .

Propiedades

IUPAC Name |

2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSFORLYLNCXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732111 | |

| Record name | (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109518-47-0 | |

| Record name | Desethyl methyl etodolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109518470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL ETODOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13A700KGO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.